molecular formula C20H15NO2 B6377245 5-(2-Benzyloxyphenyl)-2-cyanophenol CAS No. 1261987-49-8

5-(2-Benzyloxyphenyl)-2-cyanophenol

Cat. No.: B6377245
CAS No.: 1261987-49-8
M. Wt: 301.3 g/mol
InChI Key: LRMBSSZDTQZQOM-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-cyanophenol is an organic compound that features a phenolic hydroxyl group, a benzyloxy group, and a cyano group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-2-cyanophenol typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenolic hydroxyl group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction. This can be done by reacting the benzyloxyphenyl compound with a suitable cyanating agent like copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

5-(2-Benzyloxyphenyl)-2-cyanophenol has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-2-cyanophenol depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Benzyloxyphenyl)-2-fluorophenol
  • 5-(2-Benzyloxyphenyl)-2-methoxyphenol
  • 5-(2-Benzyloxyphenyl)-2-aminophenol

Uniqueness

5-(2-Benzyloxyphenyl)-2-cyanophenol is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the benzyloxy and cyano groups in the same molecule offers a versatile platform for further functionalization and study.

Properties

IUPAC Name

2-hydroxy-4-(2-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-17-11-10-16(12-19(17)22)18-8-4-5-9-20(18)23-14-15-6-2-1-3-7-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMBSSZDTQZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685001
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-49-8
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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